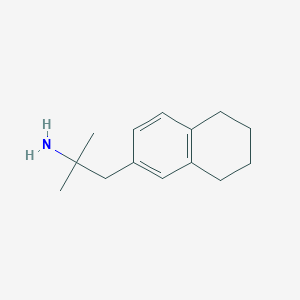![molecular formula C19H15ClN6O2S B2491507 N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-34-9](/img/structure/B2491507.png)
N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemically synthesized molecules known for their diverse biological activities. While specific research on this compound is limited, similar compounds have been synthesized and studied for their anticancer, antimalarial, and antimicrobial properties. These compounds are characterized by the presence of a triazolopyrimidine core, which is often modified to explore different biological activities (Werbel, Elslager, & Chu, 1973).
Synthesis Analysis
The synthesis of similar triazolopyrimidine derivatives involves multiple steps, including cyclization, chlorination, and condensation reactions. These processes often require specific reagents and catalysts to achieve the desired molecular framework. For example, the cyclization of certain precursors in the presence of Ni(NO3)2 has been used to synthesize related compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives, including the arrangement of atoms and the geometry of the molecule, can be elucidated using techniques like X-ray diffraction. These analyses help in understanding the compound's conformation and potential interaction sites for biological activity (Jiu-fu et al., 2015).
Chemical Reactions and Properties
Triazolopyrimidine derivatives undergo various chemical reactions, including alkylation, amination, and sulfonation, which modify their chemical properties and potentially their biological activities. These reactions allow for the introduction of different substituents on the core structure, influencing the compound's reactivity and interaction with biological targets (Werbel, Elslager, & Chu, 1973).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their formulation and application. These properties are determined using various analytical techniques and are essential for the compound's storage, stability, and delivery (Jiu-fu et al., 2015).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability under different conditions, and interaction with other molecules, are key to its function as a potential therapeutic agent. Studies on similar compounds have explored their reactivity under various conditions to optimize their biological activity and reduce toxicity (Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Potential Antiasthma Agents
Triazolopyrimidines, compounds closely related to the chemical structure , have been evaluated as potential antiasthma agents. Their synthesis involved a series of reactions that led to the formation of compounds active as mediator release inhibitors. The structural activity relationship studies identified several compounds within this class with significant activity, indicating their potential in asthma management Medwid et al., 1990.
Anticancer and Antimicrobial Activity
Analogous compounds to "N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, N-aryl substituted phenyl acetamide analogs of triazolopyrimidines showed inhibition activity against HCT 116 cancer cell line, indicating their potential as anticancer agents. Additionally, these compounds were screened for antimicrobial activities, demonstrating the broad spectrum of biological applications these molecules could have Kumar et al., 2019.
Antimalarial Effects
Research into triazolopyrimidines has also shown that some derivatives possess antimalarial activity against Plasmodium berghei in mice. This highlights the potential of compounds within this class for the development of new antimalarial medications, which is crucial in the fight against malaria Werbel et al., 1973.
Novel Synthetic Pathways
The study and synthesis of triazolopyrimidine derivatives have contributed to the development of novel synthetic pathways in organic chemistry. These pathways have implications not only for the synthesis of triazolopyrimidines but also for a broader range of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug design Hassaneen & Abdallah, 2001.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-28-15-8-6-14(7-9-15)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-13-4-2-12(20)3-5-13/h2-9,11H,10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUHLQEXJCBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

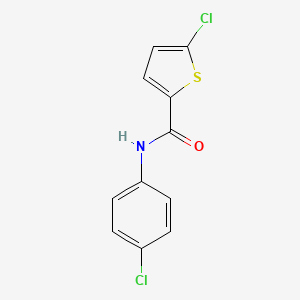
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
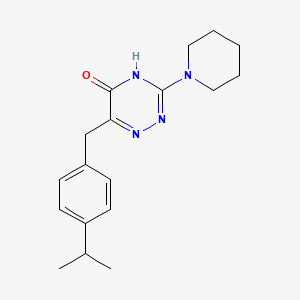
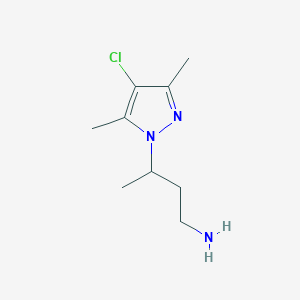
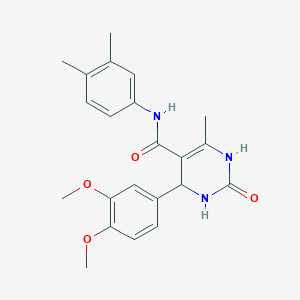
![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)
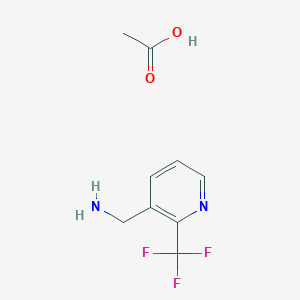
![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)
![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)
